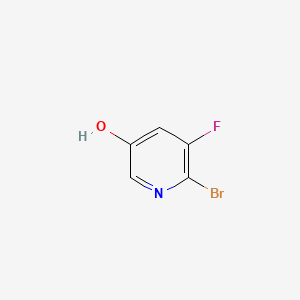![molecular formula C13H17BN2O3 B578210 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine CAS No. 1224844-66-9](/img/structure/B578210.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C13H17BN2O3 . It has a molecular weight of 260.10 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring attached to a boronic ester . The InChI string isInChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)16-11(15)17-10/h5-7H,1-4H3,(H2,15,16) . Physical And Chemical Properties Analysis
This compound has one hydrogen bond donor and five hydrogen bond acceptors . Other physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis : Compounds like "Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate" have been synthesized and analyzed using methods such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These methods confirm the structure of these compounds and allow for detailed analysis of their molecular structures (Huang et al., 2021).
Suzuki–Miyaura Cross-Coupling : These compounds are used in Suzuki–Miyaura cross-coupling reactions to create a wide variety of heteroaryl-substituted benzimidazoles, which are valuable in various chemical syntheses (Rheault et al., 2009).
Fluorescence Probes for H2O2 Detection : Certain derivatives of these compounds are used to create fluorescence probes for detecting hydrogen peroxide (H2O2). These probes can offer insights into oxidative stress and related biological processes (Lampard et al., 2018).
Borylation Reactions : These compounds play a role in borylation reactions, especially in the context of synthesizing arylbromides, which are important in various organic synthesis processes (Takagi & Yamakawa, 2013).
Deboration Reactions for Explosive Detection : They are used in deboration reactions which are significant for the detection of hydrogen peroxide vapor, a key component in certain explosives (Fu et al., 2016).
Prochelators for Oxidative Stress : These compounds can be transformed into prochelators, which are agents that acquire an affinity for metal ions following chemical conversion. This is particularly useful in the context of preventing metal-promoted oxidative damage (Leed et al., 2011).
Catalytic Hydroboration : They are used in the catalytic hydroboration of aldehydes, imines, and ketones, which is a crucial reaction in organic chemistry (Koren-Selfridge et al., 2009).
Antimicrobial Activities : Some derivatives have been studied for their antimicrobial activities against various microorganisms, highlighting their potential in medical and biological applications (Irving et al., 2003).
Propiedades
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-10-9(7-8)16-11(15)17-10/h5-7H,1-4H3,(H2,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFVXRPBLZCHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=N3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673069 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine | |
CAS RN |
1224844-66-9 |
Source


|
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1224844-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

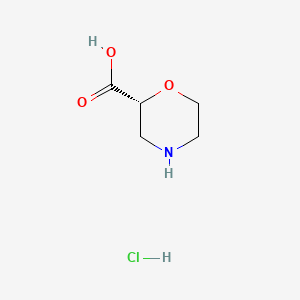
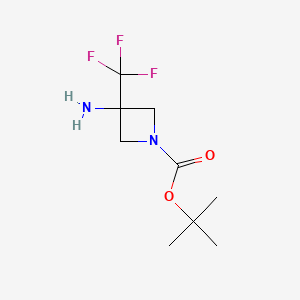
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
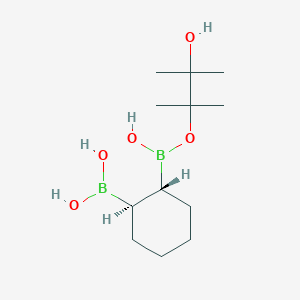
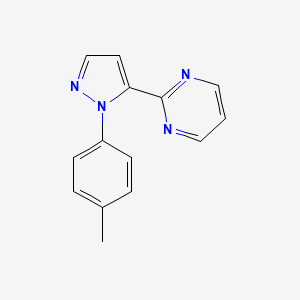

![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

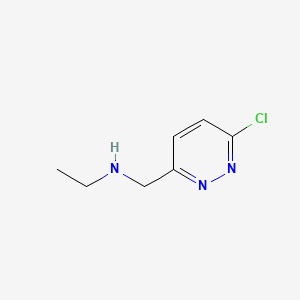
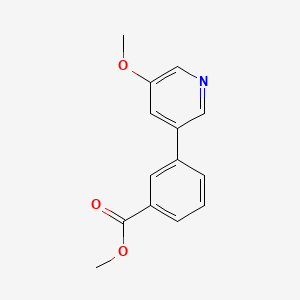
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)
